molecular formula C13H15Cl2N B8524072 1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane CAS No. 760128-65-2

1-(3,4-Dichlorophenyl)-3-ethyl-3-azabicyclo[3.1.0]hexane

Cat. No. B8524072
Key on ui cas rn: 760128-65-2
M. Wt: 256.17 g/mol
InChI Key: YCEPPWZMXQMHRV-UHFFFAOYSA-N
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Patent
US08877798B2

Procedure details

A stirred solution of 1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride (19.3 g, 72.9 mmol) in CH2Cl2 (100 mL) was rendered basic with 2N NaOH (100 mL). The resulting mixture was extracted with CH2Cl2 (2×100 mL) and the combined extracts dried, filtered and concentrated under reduced pressure. The residue was dissolved in acetonitrile (200 mL) and bromoethane (15.9 g, 146 mmol) added at room temperature. The mixture was stirred for 4 h during which time a white precipitate formed. After this time the reaction was concentrated under reduced pressure then treated with 2N NaOH (200 mL). Subsequent extraction with CH2Cl2 (3×100 mL) drying the combined extracts (MgSO4), filtration and concentration under reduced pressure afforded a crude residue. This residue was purified by passing through a silica gel plug, eluting with ether, to yield the title compound (12.4 g, 66%) as a clear, viscous oil. This material was then used directly for either chiral separation or hydrochloride salt formation as provided in Example II, Section D hereinbelow.
Name
1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
Quantity
19.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
15.9 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][NH:12][CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9].[OH-].[Na+].Br[CH2:19][CH3:20]>C(Cl)Cl>[Cl:2][C:3]1[CH:4]=[C:5]([C:10]23[CH2:15][CH:14]2[CH2:13][N:12]([CH2:19][CH3:20])[CH2:11]3)[CH:6]=[CH:7][C:8]=1[Cl:9] |f:0.1,2.3|

Inputs

Step One
Name
1-(3,4-dichlorophenyl)-3-aza-bicyclo[3.1.0]hexane hydrochloride
Quantity
19.3 g
Type
reactant
Smiles
Cl.ClC=1C=C(C=CC1Cl)C12CNCC2C1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
15.9 g
Type
reactant
Smiles
BrCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 4 h during which time a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with CH2Cl2 (2×100 mL)
CUSTOM
Type
CUSTOM
Details
the combined extracts dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in acetonitrile (200 mL)
CUSTOM
Type
CUSTOM
Details
formed
CONCENTRATION
Type
CONCENTRATION
Details
After this time the reaction was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
then treated with 2N NaOH (200 mL)
EXTRACTION
Type
EXTRACTION
Details
Subsequent extraction with CH2Cl2 (3×100 mL)
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
the combined extracts (MgSO4), filtration and concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
afforded a crude residue
CUSTOM
Type
CUSTOM
Details
This residue was purified
WASH
Type
WASH
Details
eluting with ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C12CN(CC2C1)CC
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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